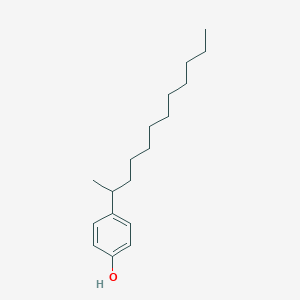
p-Secondary dodecylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Secondary dodecylphenol: is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic group attached to a dodecyl chain at the para position. This compound is known for its surfactant properties and is widely used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Secondary dodecylphenol typically involves the alkylation of phenol with dodecene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions include temperatures ranging from 100°C to 150°C and pressures of 1-5 atm .
Industrial Production Methods: In industrial settings, this compound is produced using high-purity phenol and dodecene. The process involves dehydration of the raw materials using molecular sieves, followed by alkylation in the presence of a metal compound-loaded nano carrier as the catalyst .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Secondary dodecylphenol can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form dodecylcyclohexanol.
Substitution: The phenolic group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nitration is carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dodecylcyclohexanol.
Substitution: Nitro-dodecylphenol and halogenated dodecylphenol.
Scientific Research Applications
Chemistry: p-Secondary dodecylphenol is used as a precursor in the synthesis of surfactants and emulsifiers. It is also employed in the production of resins and polymers .
Biology: In biological research, this compound is used to study the effects of alkylphenols on cellular processes and enzyme activities.
Medicine: While not commonly used in medicine, derivatives of this compound are investigated for their potential antimicrobial and antifungal properties.
Industry: In the industrial sector, this compound is used as an additive in lubricants, fuels, and detergents. It is also employed in the production of adhesives and coatings .
Mechanism of Action
The mechanism of action of p-Secondary dodecylphenol primarily involves its surfactant properties. It reduces the surface tension of water and other liquids, allowing for better wetting and spreading. The phenolic group can interact with various molecular targets, including enzymes and cell membranes, altering their functions and activities .
Comparison with Similar Compounds
p-Dodecylphenol: Similar in structure but with a linear dodecyl chain.
Nonylphenol: Contains a nonyl chain instead of a dodecyl chain.
Octylphenol: Contains an octyl chain instead of a dodecyl chain.
Uniqueness: p-Secondary dodecylphenol is unique due to its branched dodecyl chain, which imparts superior wetting and penetrating properties compared to its linear counterparts. This makes it more effective in applications requiring high surfactant activity .
Properties
CAS No. |
21566-83-6 |
|---|---|
Molecular Formula |
C18H30O |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-dodecan-2-ylphenol |
InChI |
InChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-11-16(2)17-12-14-18(19)15-13-17/h12-16,19H,3-11H2,1-2H3 |
InChI Key |
PVUOKIOICFLFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




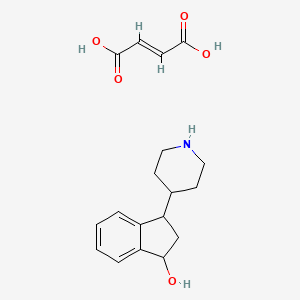
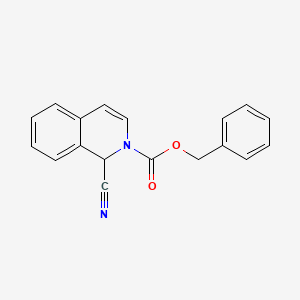
![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)
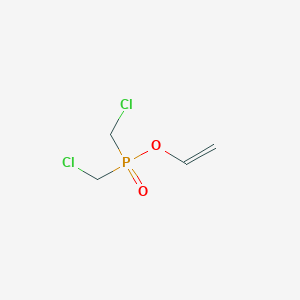

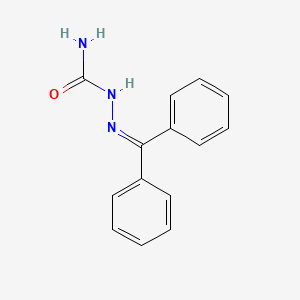




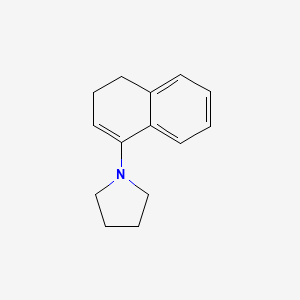
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)
